molecular formula C6H11NO4 B554920 L-2-Aminoadipic acid CAS No. 1118-90-7

L-2-Aminoadipic acid

Cat. No.: B554920
CAS No.: 1118-90-7
M. Wt: 161.16 g/mol
InChI Key: OYIFNHCXNCRBQI-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-2-Aminoadipic acid, also known as (S)-2-aminohexanedioic acid, is a non-proteinogenic amino acid that plays a significant role in the lysine degradation pathway. It is a structural analog of glutamine and is involved in various metabolic processes. This compound is of interest due to its potential implications in metabolic disorders and its role as a biomarker for diabetes risk .

Mechanism of Action

Target of Action

L-2-Aminoadipic acid primarily targets glutamine synthetase and γ-glutamylcysteine synthetase . These enzymes play crucial roles in amino acid metabolism. Glutamine synthetase is involved in the biosynthesis of glutamine, an amino acid that serves as a nitrogen source for many biosynthetic reactions. γ-Glutamylcysteine synthetase is the first enzyme of the glutathione biosynthetic pathway, which is essential for cellular defense against oxidative stress .

Mode of Action

This compound acts as an inhibitor of glutamine synthetase and γ-glutamylcysteine synthetase . By inhibiting these enzymes, it disrupts the normal metabolic processes involving glutamine and glutathione, leading to changes in cellular metabolism .

Biochemical Pathways

This compound is a metabolite in the principal biochemical pathway of lysine . It is an intermediate in the metabolism (i.e., breakdown or degradation) of lysine and saccharopine . In higher fungi, lysine is biosynthesized via the α-aminoadipate (AAA) pathway . This pathway functions differently in different groups of organisms. While yeast and filamentous fungi use this pathway primarily to synthesize lysine, animals and plants use the same pathway in the reverse direction to metabolize lysine .

Pharmacokinetics

It has been found to be present in higher levels in diabetic patients , suggesting that it may be involved in glucose metabolism and could potentially influence the bioavailability of glucose in the body .

Result of Action

This compound modulates glucose metabolism and is present in higher levels in diabetic patients . It plays a key role in suppressing autophagy in C2C12 myotubes . Autophagy is a cellular process involved in the degradation and recycling of cellular components, and its suppression can lead to changes in cellular function and metabolism .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it has been found that the levels of this compound are elevated in the adipose tissue of mice fed a high-fat diet compared to those fed a standard diet . This suggests that dietary factors can influence the levels and activity of this compound in the body .

Biochemical Analysis

Biochemical Properties

L-2-Aminoadipic acid interacts with various enzymes and proteins. It inhibits glutamine synthetase and γ-glutamylcysteine synthetase . It also plays a key role in suppressing autophagy in C2C12 myotubes .

Cellular Effects

This compound modulates glucose metabolism and is present in higher levels in diabetic patients . It influences cell function by affecting metabolic pathways and enzyme activity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in the catabolism of lysine saccharopine (SAC)/pipecolic acid (PIP) pathways . It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: L-2-Aminoadipic acid can be synthesized through several methods. One common approach involves the microbial fermentation of lysine. The process includes the catabolism of lysine via the saccharopine and pipecolic acid pathways . Another method involves the chemical synthesis from adipic acid through a series of reactions including amination and hydrolysis .

Industrial Production Methods: Industrial production of this compound often relies on microbial fermentation due to its efficiency and environmental friendliness. The process involves the use of genetically engineered strains of Escherichia coli to enhance the production yield .

Chemical Reactions Analysis

Types of Reactions: L-2-Aminoadipic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

  • L-2-Aminobutyric acid
  • L-Glutamic acid
  • L-Aspartic acid
  • D-2-Aminoadipic acid

Comparison: L-2-Aminoadipic acid is unique due to its specific role in the lysine degradation pathway and its potential as a biomarker for diabetes risk. Unlike L-Glutamic acid and L-Aspartic acid, which are proteinogenic amino acids, this compound is non-proteinogenic and has distinct metabolic functions .

Properties

IUPAC Name

(2S)-2-aminohexanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c7-4(6(10)11)2-1-3-5(8)9/h4H,1-3,7H2,(H,8,9)(H,10,11)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYIFNHCXNCRBQI-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801017096
Record name L-alpha-Aminoadipate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Aminoadipic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000510
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.2 mg/mL
Record name Aminoadipic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000510
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1118-90-7
Record name L-α-Aminoadipic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1118-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-alpha-Aminoadipate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-alpha-Aminoadipate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-AMINOADIPIC ACID, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88ZH74L7SR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Aminoadipic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000510
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

196 - 198 °C
Record name Aminoadipic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000510
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-2-Aminoadipic acid
Reactant of Route 2
Reactant of Route 2
L-2-Aminoadipic acid
Reactant of Route 3
L-2-Aminoadipic acid
Reactant of Route 4
L-2-Aminoadipic acid
Reactant of Route 5
L-2-Aminoadipic acid
Reactant of Route 6
L-2-Aminoadipic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.